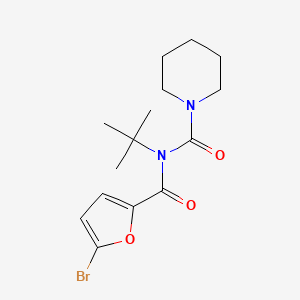
N-(5-bromofuran-2-carbonyl)-N-(tert-butyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-bromofuran-2-carbonyl)-N-(tert-butyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H21BrN2O3 and its molecular weight is 357.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-bromofuran-2-carbonyl)-N-(tert-butyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available data on its biological properties, including mechanisms of action, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula : C15H21BrN2O3
- Molecular Weight : 357.24 g/mol
- CAS Number : 923690-86-2
The compound features a piperidine ring substituted with a bromofuran moiety, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.
- Receptor Binding : It may interact with various receptors, potentially modulating signaling pathways that are vital for cellular communication and response to stimuli.
- Signal Transduction Modulation : The compound could influence signal transduction pathways, impacting processes such as cell proliferation and apoptosis.
Cytotoxicity Studies
Cytotoxicity assays provide insight into the compound's potential therapeutic applications. Preliminary studies suggest that derivatives of similar structural frameworks exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 0.06 ± 0.01 | |
| Compound B | SMMC-7721 | 0.006 ± 0.04 | |
| This compound | TBD | TBD | TBD |
While specific IC50 values for this compound were not found in the literature, its structural analogs indicate a promising profile for further investigation.
Structure-Activity Relationship (SAR)
The presence of the bromofuran group is significant in enhancing the biological activity of piperidine derivatives. Comparative studies show that modifications at the furan or piperidine positions can lead to substantial changes in potency and selectivity:
- Bromine Substitution : The bromine atom may increase lipophilicity and facilitate interactions with biological targets.
- Tert-butyl Group : This bulky group may help in stabilizing the compound’s conformation, potentially enhancing binding affinity to target proteins.
Case Studies and Literature Review
A review of recent literature highlights the synthesis and biological evaluations of piperidine derivatives, including those structurally related to this compound:
- Synthesis Pathways : Various synthetic routes have been established for creating similar compounds, often involving key intermediates like 5-bromofuran derivatives combined with piperidine frameworks .
- Biological Evaluations : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation, suggesting that this compound could possess similar activities .
Properties
IUPAC Name |
N-(5-bromofuran-2-carbonyl)-N-tert-butylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)18(13(19)11-7-8-12(16)21-11)14(20)17-9-5-4-6-10-17/h7-8H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTLWNZXCTZDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=C(O1)Br)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














